Cas no 2097910-07-9 (1-{3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one)

1-{3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-{3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one
- F6478-4274
- AKOS032457723
- 2097910-07-9
- 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one
- 1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone
-
- Inchi: 1S/C19H23N3O3/c1-13-9-18(21-14(2)20-13)25-17-7-8-22(12-17)19(23)11-15-5-4-6-16(10-15)24-3/h4-6,9-10,17H,7-8,11-12H2,1-3H3
- InChI Key: YEKPXYPDGOOGSL-UHFFFAOYSA-N
- SMILES: O(C1C=C(C)N=C(C)N=1)C1CN(C(CC2C=CC=C(C=2)OC)=O)CC1
Computed Properties
- Exact Mass: 341.17394160g/mol
- Monoisotopic Mass: 341.17394160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 64.6Ų
1-{3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-4274-50mg |
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one |
2097910-07-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6478-4274-15mg |
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one |
2097910-07-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6478-4274-75mg |
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one |
2097910-07-9 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6478-4274-2μmol |
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one |
2097910-07-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6478-4274-2mg |
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one |
2097910-07-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6478-4274-3mg |
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one |
2097910-07-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6478-4274-20μmol |
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one |
2097910-07-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6478-4274-5μmol |
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one |
2097910-07-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6478-4274-25mg |
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one |
2097910-07-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6478-4274-30mg |
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one |
2097910-07-9 | 30mg |
$119.0 | 2023-09-08 |
1-{3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one Related Literature
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
Additional information on 1-{3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one
Compound CAS No. 2097910-07-9: 1-{3-(2,6-Dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one
The compound with CAS No. 2097910-07-9, known as 1-{3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential therapeutic applications. The molecule consists of a pyrrolidine ring substituted with a 2,6-dimethylpyrimidine moiety and a 3-methoxyphenyl group, making it a promising candidate for drug development.
Recent studies have highlighted the antioxidant properties of this compound, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This property makes it a potential candidate for treating conditions associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders. Additionally, the compound has shown anti-inflammatory activity, which could be beneficial in managing chronic inflammatory diseases like arthritis and inflammatory bowel disease.
The synthesis of 1-{3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one involves a multi-step process that includes the formation of the pyrrolidine ring and subsequent substitution reactions. Researchers have optimized the synthetic pathway to enhance yield and purity, ensuring that the compound can be produced efficiently for further studies. The use of advanced chromatographic techniques has also enabled precise characterization of the compound, confirming its structural integrity.
In terms of pharmacokinetics, this compound exhibits favorable absorption and bioavailability profiles, which are critical for its potential use as an oral medication. Studies conducted in preclinical models have demonstrated that the compound achieves therapeutic concentrations in target tissues without significant toxicity. This suggests that it could be well-tolerated by patients, making it a strong candidate for clinical trials.
The therapeutic potential of CAS No. 2097910-07-9 extends beyond its antioxidant and anti-inflammatory properties. Preclinical data indicate that it may also possess anticancer activity, particularly in targeting specific signaling pathways involved in tumor growth and metastasis. Researchers have identified that the compound can inhibit key enzymes and proteins associated with cancer progression, offering a novel approach to cancer therapy.
Moreover, the compound's ability to modulate cellular signaling pathways has led to investigations into its role in neuroprotection. In models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, the compound has shown promise in preserving neuronal function and reducing neurotoxicity. This dual functionality underscores its versatility as a potential therapeutic agent.
The development of 1-{3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one represents a significant advancement in medicinal chemistry. Its unique structure combines functional groups that contribute to its diverse biological activities, making it a valuable tool for researchers exploring new treatments for complex diseases. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovative drug discovery.
2097910-07-9 (1-{3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one) Related Products
- 2004560-62-5(5-nitro-4-(1H-pyrazol-1-yl)thiophene-2-carbaldehyde)
- 2168700-16-9(3-bromo-2-(4-ethylcyclohexyl)propan-1-ol)
- 1354024-85-3(N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide)
- 329977-78-8(3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole)
- 1021212-23-6(8-(2-chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 2248182-72-9((2R)-2-(1-Methylcyclohexyl)propanoic acid)
- 1806643-91-3(3-Bromo-1-(3-(difluoromethoxy)-5-mercaptophenyl)propan-1-one)
- 652-03-9(Tetrafluorophthalic Acid)
- 66134-97-2(ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate)
- 321706-25-6(4-tert-butyl-N-2-(3,4-dimethoxyphenyl)ethylbenzene-1-sulfonamide)




